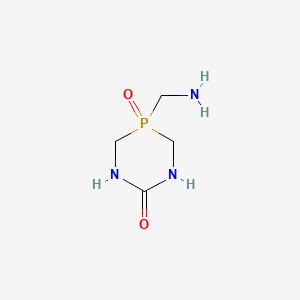

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is a unique organophosphorus compound characterized by its aminomethyl group and diazaphosphinanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide typically involves the reaction of a suitable aminomethyl precursor with a diazaphosphinanone derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride, amines, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Phosphorus pentoxide: A powerful dehydrating agent with different chemical properties.

Midazolam analogues: Compounds with similar structural features but different pharmacological activities.

Phenazines: Heterocyclic compounds with distinct chemical reactivity and applications.

Uniqueness

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is a unique compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOP, indicating the presence of four carbon atoms, ten hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one phosphorus atom. Its distinct diazaphosphinane framework contributes to its unique reactivity and biological properties.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial effects against a range of pathogens. The compound's structure allows it to interact effectively with microbial membranes.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. It has shown promise in modulating pathways involved in apoptosis and cell cycle regulation.

- Enzyme Inhibition : Studies have explored the compound's ability to inhibit specific enzymes related to disease processes. For instance, it may serve as a potential inhibitor of monoamine oxidase (MAO), which is relevant in treating neurological disorders.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The methods may vary based on desired purity and yield. Here are the general steps involved:

- Formation of the Diazaphosphinane Framework : Starting materials undergo cyclization reactions to form the core diazaphosphinane structure.

- Introduction of Functional Groups : Aminomethyl groups are introduced through nucleophilic substitution reactions.

- Oxidation : The final product is obtained through oxidation processes that stabilize the phosphorus center.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values indicating significant potency. |

| Study B | Anticancer Activity | Showed reduced viability in various cancer cell lines (e.g., breast cancer) with IC50 values in the low micromolar range. |

| Study C | Enzyme Inhibition | Identified as a potential MAO inhibitor with an IC50 value suggesting strong inhibition compared to standard drugs. |

Interaction Studies

Interaction studies have focused on how this compound reacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action:

- Protein Binding : The compound has been shown to bind selectively to certain proteins involved in cellular signaling pathways.

- Nucleic Acid Interaction : Preliminary findings suggest that it may interact with DNA or RNA structures, potentially influencing gene expression or stability.

Applications

The versatility of this compound extends across various fields:

- Pharmaceuticals : Its potential as an antimicrobial agent and anticancer drug makes it a candidate for further development in medicinal chemistry.

- Materials Science : The unique chemical properties may allow its use in creating advanced materials with specific functionalities.

Properties

CAS No. |

77032-63-4 |

|---|---|

Molecular Formula |

C4H10N3O2P |

Molecular Weight |

163.12 g/mol |

IUPAC Name |

5-(aminomethyl)-5-oxo-1,3,5λ5-diazaphosphinan-2-one |

InChI |

InChI=1S/C4H10N3O2P/c5-1-10(9)2-6-4(8)7-3-10/h1-3,5H2,(H2,6,7,8) |

InChI Key |

KRZPEGFSEGLYCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=O)NCP1(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.